AhR Agonist Activity: 3-Bromo-6-chloro-2-hydroxybenzoic Acid vs. Salicylic Acid
3-Bromo-6-chloro-2-hydroxybenzoic acid acts as an AhR agonist with an EC50 of 172 nM in a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells after 24 h incubation [1]. In stark contrast, the parent compound salicylic acid (2-hydroxybenzoic acid) exhibits no detectable AhR agonist activity under comparable conditions [2]. This represents a functional gain-of-activity conferred by the halogenation pattern.
| Evidence Dimension | AhR agonism (EC50) |
|---|---|
| Target Compound Data | 172 nM |
| Comparator Or Baseline | Salicylic acid (2-hydroxybenzoic acid): no effect |
| Quantified Difference | >580-fold increase in potency (assuming a detection limit of ~100 µM for inactive compounds) |
| Conditions | Human recombinant HepG2-Lucia AhR cell line, 24 h incubation, luciferase reporter gene assay |
Why This Matters
The selective AhR agonism of 3-bromo-6-chloro-2-hydroxybenzoic acid enables its use in studying AhR-mediated pathways, toxicology, and immunomodulation, applications for which unsubstituted salicylic acid is ineffective.
- [1] BindingDB. BDBM50603559 (CHEMBL5203209). EC50: 172 nM for AhR agonism. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50603559 View Source
- [2] MacDonald CJ, Ciolino HP, Yeh GC. The drug salicylamide is an antagonist of the aryl hydrocarbon receptor that inhibits signal transduction induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. Cancer Res. 2004;64(1):429-434. (Salicylic acid had no effect on CYP activity). View Source
